2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride
Overview
Description
“2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride” is a compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.68 . It is also known as AHD. The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride” is1S/C8H17NO2.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H
. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 211.68 .Scientific Research Applications
Synthesis Techniques
- Efficient Diastereoselective Synthesis : The compound has been synthesized using Evans' asymmetric alkylation and asymmetric hydrogenation, crucial for the total synthesis of novel cyclodepsipeptide homophymine A (Ohtaka et al., 2013).
- Stereoselective Synthesis of Diastereomers : A method for the efficient stereoselective synthesis of all diastereomers of this compound has been developed, showing adaptability in chemical synthesis (Spengler & Albericio, 2014).
Chemical Properties and Applications
- Derivation of Enantiomerically Pure Compounds : This compound is used in deriving enantiomerically and diastereomerically pure compounds, illustrating its importance in creating structurally specific molecules (Shireman & Miller, 2001).
- Isolation from Natural Sources : It has been isolated and characterized from natural sources such as Tricholomopsis rutilans, indicating its occurrence in nature and potential applications in natural product chemistry (Niimura & Hatanaka, 1974).
Biomedical Research
- Antidyslipidemic and Antioxidant Activity : An unusual amino acid related to 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid, isolated from Crotalaria juncea seeds, has shown lipid-lowering and antioxidant activity, suggesting potential biomedical applications (Prasad et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-3-hydroxy-5,5-dimethylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)4-5(10)6(9)7(11)12;/h5-6,10H,4,9H2,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCSPVSRZKOFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride | |
CAS RN |
1803561-82-1 | |
Record name | Norleucine, 3-hydroxy-5,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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